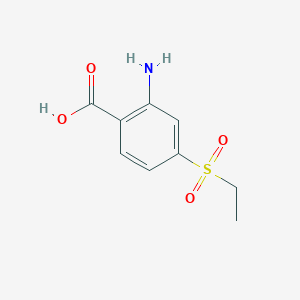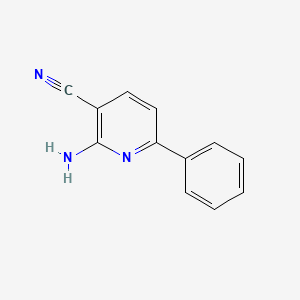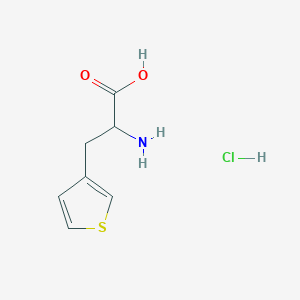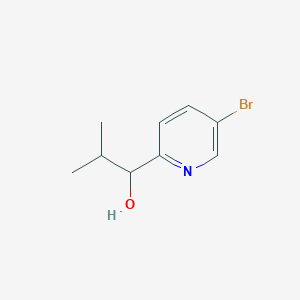![molecular formula C13H12BrClN2O2 B2814677 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile CAS No. 2094889-92-4](/img/structure/B2814677.png)
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile, also known as Bcmo, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. Bcmo is a morpholine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and physiological effects:
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to exhibit both biochemical and physiological effects. Biochemically, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Physiologically, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to reduce tumor growth in animal models of cancer and to reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cancer cells and its ability to inhibit multiple targets involved in cancer and inflammation. However, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile, including the development of more potent and selective analogs, the investigation of the molecular targets and pathways involved in its mechanism of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile in combination with other drugs or therapies for cancer and inflammation should be explored, as this may enhance its therapeutic potential.
合成法
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile can be synthesized using various methods, including the reaction of 2-bromo-5-chlorobenzoyl chloride with morpholine in the presence of a base, the reaction of 2-bromo-5-chlorobenzoyl isocyanate with morpholine, and the reaction of 2-bromo-5-chlorobenzoyl cyanide with morpholine. These methods have been optimized to improve the yield and purity of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile, and the resulting compound has been characterized using various spectroscopic techniques.
科学的研究の応用
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer, inflammation, and other diseases. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6.
特性
IUPAC Name |
4-[2-(2-bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c14-12-2-1-10(15)5-9(12)6-13(18)17-3-4-19-8-11(17)7-16/h1-2,5,11H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUDWZDIJTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=C(C=CC(=C2)Cl)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2814596.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide](/img/structure/B2814598.png)


![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)

![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)


![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)
